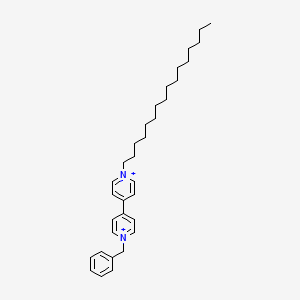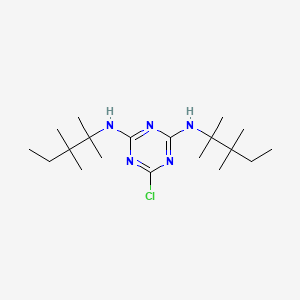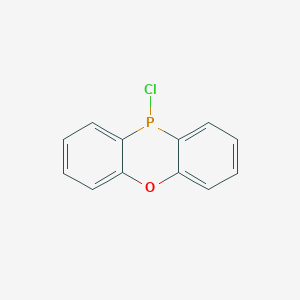
10H-Phenoxaphosphine, 10-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10H-Phenoxaphosphine, 10-chloro- is a heterocyclic compound containing phosphorus as a ring hetero atom. It is known for its role as an intermediate in the synthesis of metallo-organic complexing ligands and phenoxaphosphinic acids. This compound is significant in various catalytic reactions due to its unique chemical structure and properties .
Méthodes De Préparation
The synthesis of 10H-Phenoxaphosphine, 10-chloro- typically involves the reaction of substituted diphenyl ethers with phosphorus trihalogenide in the presence of a Lewis acid, followed by treatment with an amine . This method is efficient and widely used in industrial production. The reaction conditions include maintaining a controlled temperature and using appropriate solvents to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
10H-Phenoxaphosphine, 10-chloro- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxaphosphinic acids, while substitution reactions may produce various substituted phenoxaphosphines .
Applications De Recherche Scientifique
10H-Phenoxaphosphine, 10-chloro- has a wide range of applications in scientific research, including:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development and delivery systems.
Mécanisme D'action
The mechanism of action of 10H-Phenoxaphosphine, 10-chloro- involves its interaction with molecular targets and pathways in catalytic reactions. As a ligand, it coordinates with metal centers, forming stable complexes that facilitate various chemical transformations. The presence of the phosphorus atom in the ring structure plays a crucial role in its reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
10H-Phenoxaphosphine, 10-chloro- can be compared with other similar compounds, such as:
10H-Phenoxaphosphine, 10-bromo-: This compound is similar in structure but contains a bromine atom instead of chlorine.
10H-Phenoxaphosphine, 10-chloro-2,8-dimethyl-: This compound has additional methyl groups, which may influence its chemical properties and reactivity.
10-Phenyl-10H-phenoxaphosphine: This compound contains a phenyl group, which can affect its binding affinity and catalytic activity.
The uniqueness of 10H-Phenoxaphosphine, 10-chloro- lies in its specific substitution pattern and the presence of the chlorine atom, which can influence its reactivity and applications in various chemical processes.
Propriétés
Numéro CAS |
95725-42-1 |
|---|---|
Formule moléculaire |
C12H8ClOP |
Poids moléculaire |
234.62 g/mol |
Nom IUPAC |
10-chlorophenoxaphosphinine |
InChI |
InChI=1S/C12H8ClOP/c13-15-11-7-3-1-5-9(11)14-10-6-2-4-8-12(10)15/h1-8H |
Clé InChI |
WHTUPTBPHFOBOB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)OC3=CC=CC=C3P2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[Fluoro(dimethyl)silyl]methyl}phosphonic dichloride](/img/structure/B14354871.png)
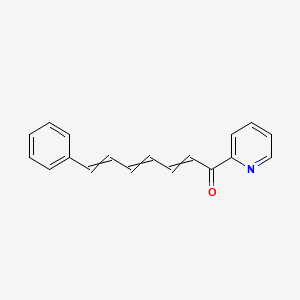
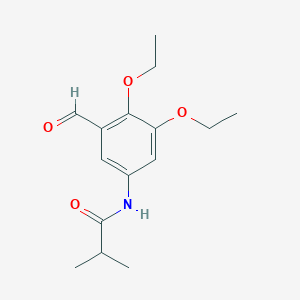
![1-[4-(Aminomethyl)phenyl]-2-(hydroxyimino)propan-1-one](/img/structure/B14354889.png)
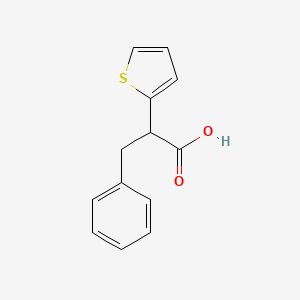

![Methyl 4-[(benzenesulfonyl)amino]-4-oxobutanoate](/img/structure/B14354907.png)
![(5Z)-5-[(4-Acetylphenyl)imino]-4-methylfuran-2(5H)-one](/img/structure/B14354913.png)
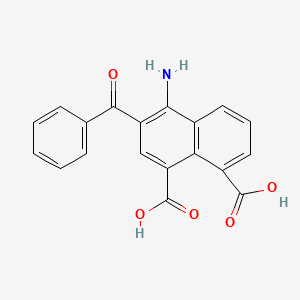

![3-Methoxy-4,8-dimethyl-3-borabicyclo[4.3.1]decane](/img/structure/B14354937.png)
![5,6-Dimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14354950.png)
